![molecular formula C21H20O7 B2559105 Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate CAS No. 869080-37-5](/img/structure/B2559105.png)
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
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Overview
Description
“Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate” is a complex organic compound. It contains a chromen-7-yl group, which is a bicyclic structure found in many natural products, including flavonoids and coumarins . The compound also contains methoxy groups and an acetate group, which could influence its reactivity and solubility.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chromen-7-yl ring might participate in electrophilic aromatic substitution reactions, while the methoxy and acetate groups could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-7-yl ring might increase its rigidity and planarity, while the methoxy and acetate groups could enhance its solubility in polar solvents .Scientific Research Applications
- Antifungal, Antibacterial, and Herbicidal Properties : Similar compounds have been effective in fungicides, bactericides, and herbicides formulations .
- Atom-Efficient Protocol : Aza-Michael reactions are atom-efficient and provide access to valuable precursors for bioactive compounds .
- Synthesis : The compound’s precursor, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3,4-dihydroquinolin-1(2H)-one, can be synthesized with a 70% yield using liquid-liquid extraction and column chromatography .
- Application : Asymmetric hydrogenation of related compounds can lead to valuable chiral intermediates for drug synthesis .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Heteroarylated Carbonyl Compounds
Tetrahydroquinoline Precursor
Asymmetric Hydrogenation
NMR Spectroscopy
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s similar to other chromen-7-yl-containing compounds, it might interact with biological targets via non-covalent interactions such as hydrogen bonding and π-π stacking .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12-15-7-6-14(27-11-19(22)26-4)10-17(15)28-21(23)20(12)13-5-8-16(24-2)18(9-13)25-3/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUANXLJNQPTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
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